2,5-Diethylmorpholine

CAS No.: 1094657-75-6

Cat. No.: VC4602030

Molecular Formula: C8H17NO

Molecular Weight: 143.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094657-75-6 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 |

| IUPAC Name | 2,5-diethylmorpholine |

| Standard InChI | InChI=1S/C8H17NO/c1-3-7-6-10-8(4-2)5-9-7/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | ZJXYOGYQMICNSB-UHFFFAOYSA-N |

| SMILES | CCC1CNC(CO1)CC |

Introduction

Key Findings

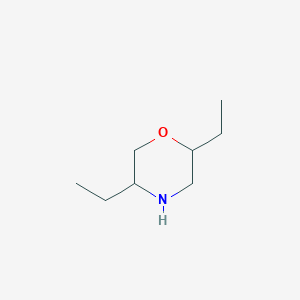

2,5-Diethylmorpholine is a theoretical morpholine derivative characterized by a six-membered heterocyclic ring containing one nitrogen and one oxygen atom, with ethyl groups substituted at the 2nd and 5th positions. While no direct experimental data for this compound exists in the reviewed literature, its structural analogs, such as 2,5-dimethylmorpholine (CAS 106-56-9), provide a foundation for inferring potential physicochemical properties and applications . This report synthesizes knowledge from related morpholine derivatives to propose plausible characteristics, synthetic pathways, and industrial uses of 2,5-diethylmorpholine, emphasizing critical gaps in current research.

Structural and Chemical Properties of 2,5-Diethylmorpholine

Molecular Architecture

2,5-Diethylmorpholine (C₈H₁₇NO) consists of a morpholine backbone with ethyl (-CH₂CH₃) groups at positions 2 and 5. The nitrogen atom in the ring retains basicity due to its lone electron pair, while the oxygen atom contributes to the compound’s polarity. Compared to 2,5-dimethylmorpholine (C₆H₁₃NO) , the ethyl substituents increase molecular weight and hydrophobicity, potentially altering solubility and reactivity.

Hypothetical Physicochemical Properties (Table 1)

The extended alkyl chains in 2,5-diethylmorpholine likely reduce water solubility compared to its methyl counterpart, a trend observed in homologous series of amines .

Synthetic Pathways and Industrial Production

Theoretical Synthesis Routes

While no documented synthesis of 2,5-diethylmorpholine exists, its preparation could mirror methods used for 2,5-dimethylmorpholine :

-

Ring-Closing Alkylation: Reacting diethanolamine with ethylating agents (e.g., ethyl bromide) under basic conditions.

-

Reductive Amination: Condensing ethylamine derivatives with diketones, followed by hydrogenation.

Industrial production would require optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. Continuous-flow reactors, effective in producing 2,5-dimethylmorpholine, might mitigate challenges in scaling up.

Research Gaps and Future Directions

-

Synthetic Validation: Experimental synthesis and characterization (NMR, MS, XRD) are needed to confirm theoretical properties.

-

Application-Specific Studies: Screening for catalytic, pharmaceutical, or material science applications.

-

Ecotoxicological Assessments: Evaluating biodegradation pathways and ecotoxic impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume